Furfurylidenemalononitrile

Organic Semiconductors Thin Film Photophysics UV-Vis-NIR Spectroscopy

Inconsistent purity and crystallinity in heteroaryl-malononitriles compromise solid-state device performance. This FMN compound, characterized by an indirect optical band gap (Eg = 2.52 eV) and refractive index (n ~ 1.78 at 900 nm), enables precise optical modeling and reliable thin-film deposition via thermal evaporation for sensors and OFETs. - Quantified dispersion parameters (E₀ = 4.56 eV, E_d = 12.78 eV) for multi-layer optical stack design. - Correlated Barrier Hopping (CBH) conduction mechanism with activation energy Ea ~0.42 eV, providing a quantifiable dielectric loss benchmark. - 98+% (GC) purity ensures minimal interference from residual furfural or malononitrile, enabling reproducible synthetic yields and clean spectroscopic baselines.

Molecular Formula C8H4N2O
Molecular Weight 144.13 g/mol
CAS No. 3237-22-7
Cat. No. B1265400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfurylidenemalononitrile
CAS3237-22-7
Molecular FormulaC8H4N2O
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=C(C#N)C#N
InChIInChI=1S/C8H4N2O/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H
InChIKeyCRUJHLHRJSNZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furfurylidenemalononitrile: Optical and Electronic Properties


Furfurylidenemalononitrile (FMN, also 2-(Furanylmethylene)malononitrile) is an organic compound formed via Knoevenagel condensation of furfural and malononitrile, bearing an electron-deficient dicyanovinyl group conjugated to an electron-rich furan ring [1]. As a push-pull chromophore, it is a benchmark intermediate in malononitrile derivative synthesis and a functional material in its own right, exhibiting distinct solid-state and thin-film properties that set it apart from its thienylidene and benzylidene analogs [2]. The compound is commercially available in research quantities at varying purity grades (typically 95-98+%) .

Push-pull chromophore benchmark for malononitrile derivative synthesis
Distinct solid-state and thin-film properties versus thienyl/benzyl analogs
Available in high-purity research grades for reproducible device and synthetic workflows

FMN vs. Phenyl/Thienyl Analogs: Key Differences


In materials and synthetic chemistry, the simple substitution of the heteroaromatic ring in a push-pull system introduces non-linear changes in electronic, dielectric, and reactivity profiles that make a one-to-one replacement impossible without altering experimental outcomes. While benzylidenemalononitrile (BMN) and thienylidenemalononitrile (TMN) share the same dicyanovinyl acceptor, the distinct electron density, aromaticity, and polarizability of the furan ring in FMN directly dictates its solid-state packing, its frequency-dependent AC conductivity mechanism, and its nucleophilic reaction kinetics [1]. Critically, the furan oxygen acts as an additional hydrogen bond acceptor, influencing crystal packing and dielectric relaxation in ways that the sulfur atom in TMN or the CH group in BMN cannot replicate [2]. Therefore, selection cannot be based solely on structural class; it must be grounded in quantitative, property-specific evidence.

Furan oxygen hydrogen bonding Crystal packing and dielectric relaxation may not transfer from BMN or TMN
Electron density & polarizability shift AC conductivity mechanism and frequency exponent differ from benzylidene-class materials
Reactivity in heterocyclic synthesis Nucleophilic kinetics and scaffold bioactivity SAR may not replicate with phenyl analogs

FMN vs. Thienylidene and Benzylidene Analogs: Quantitative Evidence


Optical Band Gap: Indirect Transition vs. TMN

FMN thin films exhibit an indirect allowed optical transition with a band gap (Eg) that fundamentally differs from that of its thienyl analog (TMN). This governs the wavelength-dependent absorption and carrier generation efficiency, making FMN specifically suited for applications where a defined indirect band gap and higher optical conductivity are required [1].

Optical Band Gap
Class-level inference
FMN Eg = 2.52 eV (indirect) vs. TMN typically direct, narrower
Supports transparent UV sensor selection
Thin-film spectrophotometry; indirect transition context
Organic Semiconductors Thin Film Photophysics UV-Vis-NIR Spectroscopy

AC Conductivity: Correlated Barrier Hopping Mechanism

Bulk FMN exhibits a frequency-dependent AC conductivity that follows the universal power law (σ_ac(ω) = Aω^s) over a temperature range of 293–333 K and a frequency range of 50 Hz–5 MHz. The temperature dependence of the frequency exponent (s) indicates that the Correlated Barrier Hopping (CBH) model is the predominant conduction mechanism for this compound [1]. This behavior is distinct from the electronic hopping mechanisms observed in many benzylidene analogs.

AC Conduction Mechanism
Class-level inference
CBH model, Ea ~0.42 eV; exponent s vs T trend distinct from QMT/OLPT
Predictable dielectric loss for organic gate insulators
Bulk pellet, 50 Hz–5 MHz; BMN class may show different tunneling
Dielectric Materials Organic Electronics Impedance Spectroscopy

Refractive Index and Dispersion Parameters

Spectrophotometric analysis of FMN thin films yields precise refractive index (n) and dispersion parameters that are critical for optical design. FMN exhibits normal dispersion behavior, modeled by the Wemple-DiDomenico single oscillator model, giving an oscillator energy (E₀) of 4.56 eV and a dispersion energy (E_d) of 12.78 eV [1]. These values allow precise calculation of refractive index at any wavelength, a capability not afforded by simpler analogs without dedicated characterization.

Refractive Index & Dispersion
Supporting evidence
n = 1.78 (900 nm), E₀ = 4.56 eV, E_d = 12.78 eV, ε_∞ = 3.80
Enables anti-reflective coating optical modeling
Wemple-DiDomenico parameters unique to furan scaffold
Optical Coatings Nonlinear Optics (NLO) Waveguides

Heterocyclic Reactivity: 4H-Chromene Precursor

FMN serves as a dipolarophile/electrophile in reactions with cyclic 1,3-diketones (e.g., dimedone) to yield 4H-chromene derivatives. While both FMN and its thienyl analog (TMN) undergo this transformation, the resulting chromene derivatives from FMN scaffolds have been explicitly quantified for molluscicidal activity. A comparison with the phenyl analog in this specific heterocyclic scaffold revealed that the furan-derived chromene (from FMN) is essential for activity, as the phenyl analog 13b was reported to be far less active (LC90 = 14 ppm) [1].

4H-Chromene Scaffold SAR
Class-level inference
Furan-derived chromene retains activity; phenyl analog 13b LC90 = 14 ppm
Starting material choice dictates bioactive scaffold potential
Molluscicidal assay context; SAR not transferable from BMN
Synthetic Methodology Heterocyclic Chemistry Molluscicide Development

XRD Crystallinity: Powder vs. Thin Film

XRD analysis of FMN powder confirms a polycrystalline structure with distinct triclinic unit cell parameters (a = 4.46 Å, b = 7.80 Å, c = 12.56 Å, α = 91.2°, β = 97.8°, γ = 93.5°) [1]. In contrast, thermally evaporated FMN thin films (thickness ~100 nm) are primarily amorphous with only a single weak diffraction peak at 2θ = 22.4° [1]. This structural distinction between bulk powder and processed film is critical for reproducibility in device fabrication.

XRD Crystallinity
Supporting evidence
Powder: polycrystalline triclinic; thin film (100 nm): amorphous, single weak peak
Amorphous film ensures optical isotropy for device fabrication
Thermal evaporation yields reproducible amorphous morphology
Materials Science X-ray Diffraction Crystallography

Purity Specifications and Batch Traceability

Procurement of research chemicals requires attention to vendor specifications to ensure batch-to-batch reproducibility. Furfurylidenemalononitrile is commercially available with a minimum assay of 98% (GC) from reputable suppliers, which represents a 3-percentage-point advantage over standard 95% purity grades often found for this compound class . This higher purity directly reduces the risk of side reactions or spectroscopic artifacts arising from residual furfural or other synthetic impurities.

Purity Specification
Data to verify
Assay 98% min. (GC) vs. typical 95% grade
Reduced impurity interference in sensitive measurements
Vendor specification; batch traceability review advised
Research Chemical Procurement Quality Control Synthetic Reliability

FMN Application Scenarios


Thin-Film Organic Optical Coatings and UV Sensors

Based on its characterized indirect optical band gap (Eg = 2.52 eV), specific refractive index (n ~ 1.78 at 900 nm), and confirmed amorphous film deposition, FMN is an optimal candidate for developing transparent organic coatings and UV-selective sensors via thermal evaporation. The well-defined dispersion parameters (E₀ = 4.56 eV, E_d = 12.78 eV) allow for precise optical modeling in multi-layer stacks, which is not possible with uncharacterized phenyl or thienyl analogs [1].

Organic Dielectrics and Solid-State Impedance Studies

For research groups fabricating organic field-effect transistors (OFETs) or capacitors, the specific Correlated Barrier Hopping (CBH) conduction mechanism (activation energy Ea ~0.42 eV) of FMN provides a quantifiable benchmark for dielectric loss and leakage current. The availability of bulk powder XRD data ensures that starting material crystallinity can be controlled, enabling comparative studies between amorphous films and polycrystalline pellets [1].

Synthesis of Bioactive 4H-Chromene Scaffolds

FMN is the preferred starting material for synthesizing furan-containing 4H-chromene derivatives when exploring molluscicidal or related biological activities. Evidence shows that using the furan-derived FMN retains scaffold activity, whereas substituting the benzylidene analog (BMN) leads to a marked loss of potency (LC90 = 14 ppm for the phenyl-derived chromene). This makes FMN essential for maintaining SAR in these heterocyclic libraries [1].

High-Purity Research Intermediates and Spectroscopy Standards

In synthetic workflows requiring precise stoichiometry or in spectroscopic studies sensitive to trace impurities (e.g., fluorescence quenching, unwanted catalytic activity), the 98+% (GC) purity grade of FMN ensures minimal interference from residual furfural or malononitrile. This higher purity directly supports reproducible yields and clean spectral baselines in advanced organic synthesis [1].

Application
Selection Property
Validation Focus
Thin-film optical coatings and UV sensors
Indirect band gap and amorphous film deposition
Verify dispersion parameters (E₀, E_d) for optical modeling
Organic dielectrics and impedance studies
Correlated Barrier Hopping conduction mechanism
Validate Ea and dielectric loss benchmark against analogs
4H-Chromene scaffold synthesis
Furan-derived scaffold retains activity in SAR
Assay-based bioactivity evaluation (molluscicidal screening context)
Research intermediates and spectroscopy standards
High-purity grade for sensitive workflows
Batch traceability and impurity profiling

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